molecular formula C23H19F3N4O2 B3014406 3-oxo-2-phenyl-5-propyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921833-98-9

3-oxo-2-phenyl-5-propyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B3014406
CAS No.: 921833-98-9
M. Wt: 440.426
InChI Key: JPZDJOSCXDCREU-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrazolo[4,3-c]pyridine core, a trifluoromethyl group, and an amide group . Trifluoromethylpyridines and their derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, trifluoromethylpyridines are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Compounds structurally related to the one mentioned have been synthesized and evaluated for their biological activities, including anticancer and anti-inflammatory properties. For example, novel pyrazolopyrimidine derivatives were synthesized and showed cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibition, indicating potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Antimicrobial Applications

Research on pyrazolopyrimidine derivatives has also demonstrated significant antibacterial activities. These compounds were synthesized and their antibacterial efficacy was evaluated, showing potential as novel antibacterial agents (Rahmouni et al., 2014).

Heterocyclic Synthesis

The synthesis of heterocyclic compounds is a key area of application for such chemical structures. These compounds serve as precursors or intermediates in the synthesis of various heterocyclic compounds with potential pharmaceutical applications. Studies include the synthesis of pyrazolo[4,3-c]pyridine derivatives, showcasing methodologies for constructing complex heterocycles (Grošelj et al., 2015).

Pharmacological Applications

Compounds with similar structures have been explored for their potential pharmacological applications, including as glycine transporter inhibitors. Such inhibitors have implications in treating disorders such as schizophrenia and cognitive impairment (Yamamoto et al., 2016).

Future Directions

Trifluoromethylpyridines and their derivatives are a key structural motif in active agrochemical and pharmaceutical ingredients, and it is expected that many novel applications of these compounds will be discovered in the future .

Properties

IUPAC Name

3-oxo-2-phenyl-5-propyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4O2/c1-2-11-29-13-18(21(31)27-16-8-6-7-15(12-16)23(24,25)26)20-19(14-29)22(32)30(28-20)17-9-4-3-5-10-17/h3-10,12-14H,2,11H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZDJOSCXDCREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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